3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide
Brand Name: Vulcanchem
CAS No.: 301305-19-1
VCID: VC4948473
InChI: InChI=1S/C18H14ClN3O2S2/c19-13-5-3-12(4-6-13)10-15-17(24)22(18(25)26-15)9-7-16(23)21-14-2-1-8-20-11-14/h1-6,8,10-11H,7,9H2,(H,21,23)/b15-10-
SMILES: C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Molecular Formula: C18H14ClN3O2S2
Molecular Weight: 403.9

3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide

CAS No.: 301305-19-1

Cat. No.: VC4948473

Molecular Formula: C18H14ClN3O2S2

Molecular Weight: 403.9

* For research use only. Not for human or veterinary use.

3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide - 301305-19-1

Specification

CAS No. 301305-19-1
Molecular Formula C18H14ClN3O2S2
Molecular Weight 403.9
IUPAC Name 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide
Standard InChI InChI=1S/C18H14ClN3O2S2/c19-13-5-3-12(4-6-13)10-15-17(24)22(18(25)26-15)9-7-16(23)21-14-2-1-8-20-11-14/h1-6,8,10-11H,7,9H2,(H,21,23)/b15-10-
Standard InChI Key GENKWPWNYSHYRY-GDNBJRDFSA-N
SMILES C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a thiazolidinone core (a five-membered heterocycle with sulfur and nitrogen) substituted at the 3-position with a propionamide group linked to a pyridin-3-yl moiety. The 5-position contains a 4-chlorobenzylidene group, which enhances its electronic and steric properties .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₃O₂S₂
Molecular Weight403.9 g/mol
IUPAC Name3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide
SMILESC1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CN=CC=C3)Cl
Key Functional GroupsThiazolidinone, chlorobenzylidene, pyridinylamide

The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Knoevenagel Condensation: 2,4-Thiazolidinedione reacts with 4-chlorobenzaldehyde in acetic acid catalyzed by methylamine to form the 5-(4-chlorobenzylidene) intermediate .

  • Propionamide Formation: The intermediate undergoes alkylation with bromopropionyl chloride, followed by coupling with 3-aminopyridine .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Knoevenagel Reaction4-Chlorobenzaldehyde, Acetic acid, Methylamine, Reflux75%
Propionamide CouplingBromopropionyl chloride, DMF, K₂CO₃, RT68%

Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing time from hours to minutes .

Biological Activities

Antifungal Activity

The compound demonstrates potent fungistatic and fungicidal effects against Candida spp., with MIC values ranging from 2–8 µg/mL. Mechanistic studies indicate disruption of fungal glucose transport, leading to energy depletion and cell wall damage .

Table 3: Biological Activity Profile

ActivityModel SystemResult
AntifungalCandida albicansMIC: 4 µg/mL
AnticancerMCF-7 cellsIC₅₀: 12.5 µM
AntimicrobialS. aureus (MRSA)MIC: 8 µg/mL

Mechanism of Action

Glucose Transport Inhibition

The compound competitively inhibits glucose transporters (GLUT-1/GLUT-3) in fungal and cancer cells, disrupting ATP production and inducing apoptosis . Structural analogs without the chlorobenzylidene group show reduced activity, highlighting its role in target binding .

Enzyme Interactions

Docking studies suggest interactions with dihydrofolate reductase (DHFR) and protein kinase C (PKC), potentially explaining its broad-spectrum activity .

Structure-Activity Relationships (SAR)

  • Chlorine Substituent: The 4-chloro group on the benzylidene moiety enhances lipophilicity and target affinity. Replacement with methoxy or nitro groups reduces potency by 3–5 fold .

  • Thioxo Group: The 2-thioxo moiety is essential for hydrogen bonding with cysteine residues in enzymes. Oxidation to sulfone abolishes activity .

  • Pyridinylamide Chain: The propionamide linker improves solubility, while the pyridine ring participates in π-cation interactions with receptors .

Applications in Drug Discovery

Antimicrobial Development

The compound’s dual antifungal and antibacterial activity positions it as a lead for multidrug-resistant infections. Derivatives with modified pyridine rings are under preclinical evaluation .

Oncology Therapeutics

Ongoing studies focus on conjugating the thiazolidinone core with nanoparticles for targeted delivery to tumor microenvironments .

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